4-(2-Hydroxyethylsulfonyl)benzonitrile
Description
4-(2-Hydroxyethylsulfonyl)benzonitrile is a benzonitrile derivative characterized by a hydroxyethylsulfonyl (–SO₂–CH₂–CH₂–OH) substituent at the para position of the aromatic ring. While direct references to this compound are absent in the provided evidence, structurally related benzonitrile derivatives with sulfonyl, hydroxyethyl, or other functional groups are extensively documented. These analogs are pivotal in pharmaceuticals, materials science, and organic synthesis due to their tunable electronic properties, reactivity, and biological interactions .
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4-(2-hydroxyethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C9H9NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-6H2 |
InChI Key |
LPEBREBSCYJYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The hydroxyethyl group in 4-(2-Hydroxyethyl)benzonitrile enhances solubility compared to sulfonyl analogs .
- Bulky substituents (e.g., phenylthiazole) improve biological targeting but may reduce synthetic yields .
Cytotoxicity and Anticancer Activity
- Letrozole Analogs : 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) shows IC₅₀ values of 8.2 µM (MCF-7) and 9.1 µM (MDA-MB-231), outperforming etoposide in breast cancer models .
- NSD2-PWWP1 Inhibitors : Imidazole-substituted benzonitriles (e.g., compound 19) exhibit submicromolar binding affinities, highlighting the role of sulfonyl groups in target engagement .
Enzyme Inhibition
- Sortase A Inhibitors : 4-(2-Phenylthiazol-4-yl)benzonitrile (C2) demonstrates moderate activity (IC₅₀: 12.5 µM), attributed to thiazole-mediated hydrophobic interactions .
Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to charged residues (e.g., ARG 372 in estrogen-related receptor α), while hydroxyethyl groups may improve membrane permeability .
Physicochemical and Optical Properties
- Nonlinear Optical Performance: 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, superior to chalcone derivatives (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to extended π-conjugation .
- Thermal Stability : Sulfonyl-containing derivatives (e.g., 4-(methylsulfonyl)benzonitrile) show higher decomposition temperatures (>250°C) compared to hydroxyethyl analogs .
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